4-ethyl-2,5-difluoroaniline
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Overview
Description
4-ethyl-2,5-difluoroaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-ethyl-2,5-difluoroaniline can be synthesized through several methods. One common approach involves the difluoroalkylation of aniline derivatives. For instance, the reaction of aniline with ethyl difluoroiodoacetate in the presence of a photocatalyst under visible light can yield this compound . Another method involves the use of transition-metal-free conditions, where an electron donor-acceptor complex is formed between aniline and ethyl difluoroiodoacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous-flow methodologies to enhance efficiency and safety, especially when dealing with potentially hazardous intermediates .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,5-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation reactions can produce nitro derivatives.
Scientific Research Applications
4-ethyl-2,5-difluoroaniline has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 4-ethyl-2,5-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,5-difluoroaniline: Similar structure but lacks the ethyl group at position 4.
4-ethyl-2,6-difluoroaniline: Similar structure but with fluorine atoms at positions 2 and 6.
2,4-difluoroaniline: Fluorine atoms at positions 2 and 4, without the ethyl group.
Uniqueness
4-ethyl-2,5-difluoroaniline is unique due to the specific positioning of the ethyl and fluorine groups, which can significantly influence its chemical properties and reactivity. This unique structure makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals.
Properties
CAS No. |
2025296-42-6 |
---|---|
Molecular Formula |
C8H9F2N |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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